molecular formula C30H39NO4 B127946 18-Dehydroxycytochalasin H CAS No. 141994-72-1

18-Dehydroxycytochalasin H

Cat. No.: B127946
CAS No.: 141994-72-1
M. Wt: 477.6 g/mol
InChI Key: JVHIPYJQMFNCEK-BBXOWAOSSA-N
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Description

18-Dehydroxycytochalasin H is a complex organic compound known for its unique structural features and biological activities. This compound is a derivative of cytochalasin, a class of mycotoxins produced by fungi, which are known to inhibit actin polymerization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18-Dehydroxycytochalasin H involves multiple steps, including the formation of the tricyclic core, introduction of the benzyl group, and acetylation. The reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound is less common due to its complexity and the need for precise control over reaction conditions. it can be produced in specialized laboratories equipped with advanced synthetic capabilities and purification techniques .

Chemical Reactions Analysis

Types of Reactions

18-Dehydroxycytochalasin H undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols .

Scientific Research Applications

18-Dehydroxycytochalasin H has several scientific research applications:

    Chemistry: Used as a model compound to study complex organic synthesis and reaction mechanisms.

    Biology: Investigated for its effects on actin polymerization and cellular processes.

    Medicine: Explored for potential therapeutic applications, including anti-cancer and anti-angiogenic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 18-Dehydroxycytochalasin H involves binding to actin filaments, inhibiting their polymerization. This disruption of the cytoskeleton affects various cellular functions, including cell division, motility, and signaling pathways. The compound targets specific molecular pathways, such as the p53-dependent pathway, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

18-Dehydroxycytochalasin H is unique compared to other cytochalasins due to its specific structural features and biological activities. Similar compounds include:

Properties

IUPAC Name

[(3E,9E)-16-benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39NO4/c1-18-10-9-13-24-28(33)21(4)20(3)27-25(17-23-11-7-6-8-12-23)31-29(34)30(24,27)26(35-22(5)32)15-14-19(2)16-18/h6-9,11-15,18-20,24-28,33H,4,10,16-17H2,1-3,5H3,(H,31,34)/b13-9+,15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHIPYJQMFNCEK-BBXOWAOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1)C)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C/C=C/C2C(C(=C)C(C3C2(C(/C=C/C(C1)C)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701018077
Record name 18-Dehydroxycytochalasin H
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141994-72-1
Record name 18-Dehydroxycytochalasin H
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141994721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18-Dehydroxycytochalasin H
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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